3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid
Description
Synthesis Analysis
The synthesis of these compounds, including 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been demonstrated through regiospecific methods, often requiring sophisticated techniques like single-crystal X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers spectroscopically (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various techniques, including X-ray crystallography, which has provided insights into the conformational differences and crystal packing influenced by the compound's functional groups and intermolecular interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds have been explored through various reactions, including halolactonization, hydroxylation, and multi-component synthesis, leading to a variety of derivatives with potential pharmacological activities. These studies have also investigated the effects of substituents on the furan ring, which significantly impact the compound's reactivity and interaction with biological targets (Ma, Wu, & Shi, 2004).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structures, have been studied extensively to understand their behavior in different environments and their potential application in pharmaceutical formulations. These studies are crucial for designing compounds with desirable pharmacokinetic profiles (Clark et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, have been a focus of research to manipulate these compounds for targeted chemical synthesis and therapeutic applications. Understanding these properties is essential for the rational design of derivatives with enhanced activity and reduced toxicity (Chandrappa et al., 2009).
Scientific Research Applications
Phenolic Acid Research
Research into phenolic acids like Chlorogenic Acid (CGA) has highlighted a variety of biological and pharmacological effects. CGA is a prevalent isomer among caffeoylquinic acid isomers, known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertensive activities. It's speculated to play crucial roles in lipid and glucose metabolism, potentially aiding in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Further studies are encouraged to optimize its biological and pharmacological effects, potentially using it as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Bioactive Furan Derivatives
5-Hydroxymethylfurfural (HMF) and its derivatives, including furan derivatives like 2,5-furandicarboxylic acid and 2,5-diformylfuran, are important chemicals produced from plant biomass. These compounds are considered an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The review explores the synthesis of HMF from plant feedstocks and its use in producing polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and chemicals, predicting a significant extension in HMF application in the future (Chernyshev et al., 2017).
properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXOHABRIXQDMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178235 | |
Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid | |
CAS RN |
23589-02-8 | |
Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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